REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][N:7]=1)=[CH2:5])C>C1COCC1.Cl>[C:4]([C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][N:7]=1)(=[O:3])[CH3:5]
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Name
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|
Quantity
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14.5 g
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Type
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reactant
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Smiles
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C(C)OC(=C)C1=NC=C(C#N)C=C1
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
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Quantity
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40 mL
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Type
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solvent
|
Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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Stir the solution for 16 h at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Quench
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Type
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CUSTOM
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Details
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the reaction with saturated aqueous NaHCO3 (pH to 7.5)
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Type
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EXTRACTION
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Details
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Extract the mixture with EtOAc (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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Dry the organic layer over Na2SO4
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Type
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FILTRATION
|
Details
|
filter
|
Type
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CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify the crude mixture by chromatography on silica gel (120 g)
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Type
|
WASH
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Details
|
eluting with hexane/EtOAc (9:1 to 3:1 gradient)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=NC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 34.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |